N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-2-(3,4-diethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-3-28-17-10-9-14(11-18(17)29-4-2)12-19(26)22-13-20(27)25-21-23-15-7-5-6-8-16(15)24-21/h5-11H,3-4,12-13H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCAHAKGDLBYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NCC(=O)NC2=NC3=CC=CC=C3N2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzodiazole ring. The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzodiazole is then reacted with chloroacetyl chloride to introduce the carbamoyl group. Finally, the diethoxyphenyl acetamide moiety is attached through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antitumor agent.
Mechanism of Action
The mechanism of action of N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammation and cancer progression, leading to its potential therapeutic effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethoxyphenyl acetamide moiety, in particular, may enhance its bioactivity and specificity compared to other benzodiazole derivatives .
Biological Activity
N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H20N4O3
- Molecular Weight : 320.36 g/mol
- LogP : 1.21
- Polar Surface Area : 67 Ų
The compound exhibits various biological activities attributed to the presence of the benzodiazole moiety, which is known for its interactions with biological targets such as enzymes and receptors.
1. Antimicrobial Activity
Research has indicated that benzodiazole derivatives possess antimicrobial properties. The compound's structural features suggest potential interactions with bacterial cell membranes or specific enzymatic pathways critical for bacterial survival.
2. Anticancer Potential
Studies have shown that compounds containing the benzodiazole structure can inhibit cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.
3. Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. For example, it has shown promising results in inhibiting certain proteases involved in viral replication.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of HIV protease (Ki = 0.038 nM) |
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial activity of benzodiazole derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's effectiveness suggests a potential role in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies revealed that this compound could effectively induce apoptosis in human breast cancer cell lines (MCF-7). The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased cell death rates.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Modifications to the side chains have been explored to improve solubility and bioavailability while maintaining efficacy against targeted biological pathways.
Synthesis Optimization
The synthesis involves multi-step reactions starting from readily available precursors, with purification processes ensuring high yields and purity levels suitable for biological testing.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis involves sequential steps: (1) formation of the benzodiazole core via condensation of o-phenylenediamine derivatives, (2) carbamoylation of the methyl group, and (3) coupling with 2-(3,4-diethoxyphenyl)acetic acid. Key conditions include:
- Anhydrous environment : Prevents hydrolysis of reactive intermediates (e.g., isocyanate derivatives) .
- Coupling agents : Carbodiimides (EDCI or DCC) activate carboxylic acids for amide bond formation .
- Temperature control : Maintained at 20–25°C during coupling to minimize side reactions .
- Purification : Recrystallization (methanol/water mixtures) or silica gel chromatography achieves >95% purity .
Q. Which spectroscopic methods are essential for confirming structural integrity?
- 1H/13C NMR : Identifies proton environments (e.g., benzodiazole NH at δ 12.1 ppm, diethoxy aromatic protons at δ 6.8–7.1 ppm) and carbon frameworks .
- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- HRMS : Validates molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₂₁H₂₃N₃O₄: 382.1763) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Enzyme inhibition : Screened against kinases (e.g., EGFR) and proteases due to benzodiazole’s electron-deficient aromatic system .
- Receptor modulation : Explored as a G-protein-coupled receptor (GPCR) ligand via its acetamide flexibility .
- Anticancer activity : Assessed in cell viability assays (e.g., MTT) using concentrations 1–50 µM .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Stoichiometric adjustments : Use 1.2:1 molar ratio of benzodiazole precursor to acetamide derivative to account for intermediate instability .
- Solvent optimization : Replace acetonitrile with DMF for improved solubility (>50 mg/mL) at >1 g scales .
- Flow chemistry : Continuous reactors enhance mixing, achieving 78–82% yields vs. 65–70% in batch .
- In-line monitoring : IR spectroscopy tracks reaction progress and minimizes byproducts .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies may arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal assays : Validate kinase inhibition via both radiometric (32P-ATP) and fluorescence polarization (FP) methods .
- Purity verification : HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity before biological testing .
- Solvent standardization : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity artifacts .
Q. How should researchers design enzyme interaction studies for this compound?
- Binding assays : Surface plasmon resonance (SPR) with immobilized enzyme (e.g., 100–200 RU) measures affinity (KD <10 µM) .
- Kinetic analysis : Michaelis-Menten plots assess inhibition type (competitive/noncompetitive) at varying substrate concentrations .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to active sites .
Q. What analytical approaches characterize degradation products under stressed conditions?
- Forced degradation : Expose to 0.1 M HCl (40°C, 24h) or 3% H₂O₂ (room temperature, 6h) .
- LC-MS/MS : Identifies hydrolyzed products (e.g., free benzodiazole or diethoxy-phenyl fragments) .
- Stability-indicating HPLC : Quantifies degradation using a C18 column (λ = 254 nm, retention time 8.2 min) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
Q. Table 2. Common Bioassay Pitfalls and Solutions
| Issue | Cause | Resolution | Reference |
|---|---|---|---|
| Variable IC50 | DMSO concentration >0.1% | Dilute stocks in PBS | |
| False positives | Fluorescence interference | Use luminescence-based assays | |
| Enzyme instability | Improper storage (-80°C) | Aliquot and avoid freeze-thaw |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
